4-(Piperonylideneamino)phenyl sulfone
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Overview
Description
4-(Piperonylideneamino)phenyl sulfone is an organic compound with the molecular formula C28H20N2O6S It is a sulfone derivative that features a piperonylideneamino group attached to a phenyl sulfone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperonylideneamino)phenyl sulfone typically involves the condensation reaction between piperonal and 4-aminophenyl sulfone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Piperonylideneamino)phenyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or other higher oxidation states.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones with higher oxidation states.
Reduction: Formation of 4-(Piperonylideneamino)phenyl amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Piperonylideneamino)phenyl sulfone is primarily related to its ability to interact with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction is facilitated by the presence of the imine and sulfone groups, which can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cinnamylideneamino)phenyl sulfone
- 4-(4-Methylbenzylideneamino)phenyl sulfone
- Phenyl 4-pyridylmethyl sulfone
- 4-(2-Hydroxybenzylideneamino)phenyl sulfone
- 4-(2-Chlorobenzylideneamino)phenyl sulfone
Uniqueness
4-(Piperonylideneamino)phenyl sulfone is unique due to the presence of the piperonylidene group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[4-[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl]sulfonylphenyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O6S/c31-37(32,23-7-3-21(4-8-23)29-15-19-1-11-25-27(13-19)35-17-33-25)24-9-5-22(6-10-24)30-16-20-2-12-26-28(14-20)36-18-34-26/h1-16H,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBUKWYBJLNMMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N=CC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103278-24-6 |
Source
|
Record name | 4-(PIPERONYLIDENEAMINO)PHENYL SULFONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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